molecular formula C18H14Cl2N2O4 B2606310 2-[(2,4-dichlorobenzyl)oxy]-1,3-dioxo-1,2,3,4-tetrahydro-4-isoquinolinecarbaldehyde O-methyloxime CAS No. 338419-50-4

2-[(2,4-dichlorobenzyl)oxy]-1,3-dioxo-1,2,3,4-tetrahydro-4-isoquinolinecarbaldehyde O-methyloxime

Cat. No.: B2606310
CAS No.: 338419-50-4
M. Wt: 393.22
InChI Key: AVJOCMXQYKZJHM-ZVBGSRNCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,4-Dichlorobenzyl)oxy]-1,3-dioxo-1,2,3,4-tetrahydro-4-isoquinolinecarbaldehyde O-methyloxime is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes a dichlorobenzyl group, a dioxo-tetrahydroisoquinoline core, and an O-methyloxime functional group, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-dichlorobenzyl)oxy]-1,3-dioxo-1,2,3,4-tetrahydro-4-isoquinolinecarbaldehyde O-methyloxime typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group is introduced via an etherification reaction, where 2,4-dichlorobenzyl chloride reacts with the hydroxy group of the isoquinoline derivative.

    Formation of the O-methyloxime: The final step involves the formation of the O-methyloxime by reacting the aldehyde group with methoxyamine hydrochloride in the presence of a base such as sodium acetate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Dichlorobenzyl)oxy]-1,3-dioxo-1,2,3,4-tetrahydro-4-isoquinolinecarbaldehyde O-methyloxime can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine or reduce the carbonyl groups to alcohols.

    Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators, given the presence of the isoquinoline core, which is a common motif in bioactive molecules.

Medicine

Medicinal chemistry applications include the development of new pharmaceuticals. The compound’s structure suggests potential activity against various biological targets, making it a candidate for drug discovery programs.

Industry

In industry, this compound could be used in the synthesis of advanced materials, such as polymers or coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 2-[(2,4-dichlorobenzyl)oxy]-1,3-dioxo-1,2,3,4-tetrahydro-4-isoquinolinecarbaldehyde O-methyloxime involves its interaction with molecular targets such as enzymes or receptors. The isoquinoline core can bind to active sites of enzymes, potentially inhibiting their activity. The dichlorobenzyl group may enhance binding affinity through hydrophobic interactions, while the oxime group can form hydrogen bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde: Shares the dichlorobenzyl group but lacks the isoquinoline core and oxime group.

    1,3-Dioxo-1,2,3,4-tetrahydroisoquinoline: Contains the isoquinoline core but lacks the dichlorobenzyl and oxime groups.

    O-Methyloxime derivatives: Compounds with the oxime functional group but different core structures.

Uniqueness

The uniqueness of 2-[(2,4-dichlorobenzyl)oxy]-1,3-dioxo-1,2,3,4-tetrahydro-4-isoquinolinecarbaldehyde O-methyloxime lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse scientific research and industrial applications.

Properties

IUPAC Name

2-[(2,4-dichlorophenyl)methoxy]-4-[(E)-methoxyiminomethyl]-4H-isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O4/c1-25-21-9-15-13-4-2-3-5-14(13)17(23)22(18(15)24)26-10-11-6-7-12(19)8-16(11)20/h2-9,15H,10H2,1H3/b21-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVJOCMXQYKZJHM-ZVBGSRNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC1C2=CC=CC=C2C(=O)N(C1=O)OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C1C2=CC=CC=C2C(=O)N(C1=O)OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.